![molecular formula C17H22N6OS B13813549 2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring, which is further substituted with a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated benzothiazole derivative reacts with piperidine.
Attachment of the Tetrazole Moiety: The tetrazole moiety can be introduced through a reaction between an azide and a nitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzothiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Alkyl halides, amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and N-oxides.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-{[1-(2-Methoxyethyl)-4-piperidinyl]methyl}-2-methyl-3-[2-(4-methylphenyl)propyl]guanidine hydroiodide
- **Hydroxy-2-(1-methyl-4-piperidinyl)ethanimidamide
Uniqueness
Compared to similar compounds, 2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, piperidine ring, and tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H22N6OS |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-[1-[[1-(2-methoxyethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H22N6OS/c1-24-11-10-23-16(19-20-21-23)12-22-8-6-13(7-9-22)17-18-14-4-2-3-5-15(14)25-17/h2-5,13H,6-12H2,1H3 |
Clé InChI |
COCCOKYAONTAAN-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=NN=N1)CN2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)

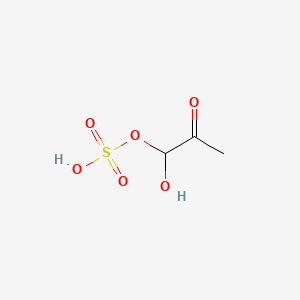
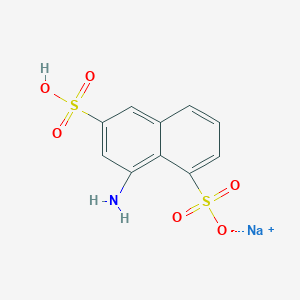

![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
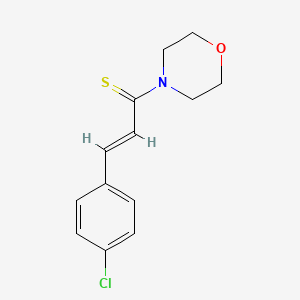
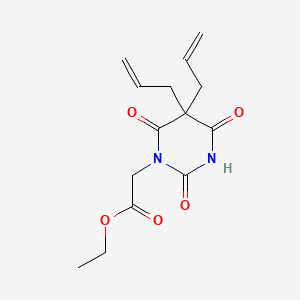
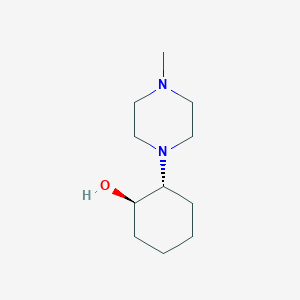
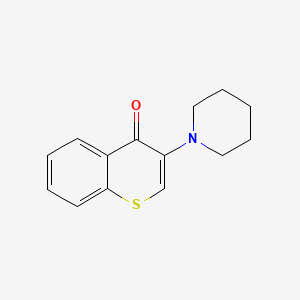
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
